Zoniclezole hydrochloride

Description

Overview of Drug Discovery Efforts Leading to Zoniclezole (B56389) Hydrochloride

The discovery of Zoniclezole hydrochloride was the result of targeted drug discovery programs aimed at identifying novel chemical entities with potent anticonvulsant properties. These efforts often involve the synthesis and screening of numerous compounds to identify those with the desired therapeutic effects. Zoniclezole is a representative of a new class of water-soluble agents developed for epilepsy treatment. ncats.io The process of bringing a new drug to fruition is a complex endeavor, relying on a foundation of organic synthesis to produce the necessary molecules for testing and refinement. mdpi.com The use of innovative chemical building blocks, such as tetrazole aldehydes, can facilitate the creation of diverse and complex drug-like molecules. beilstein-journals.orgbeilstein-journals.org

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its potential to offer a new approach to treating epilepsy. Preclinical studies have demonstrated its efficacy as an antagonist of electroshock-induced seizures in animal models. ncats.io A key area of academic inquiry is the elucidation of a drug's mechanism of action. Zoniclezole has been identified as a glutamate (B1630785) receptor antagonist. ncats.io The investigation of novel compounds like Zoniclezole in academic settings is crucial for understanding their pharmacological profile and potential therapeutic applications. Modern drug discovery often employs multifaceted in silico screening strategies to identify potent inhibitors for specific biological targets. drugdiscoverydigest.com

Structure

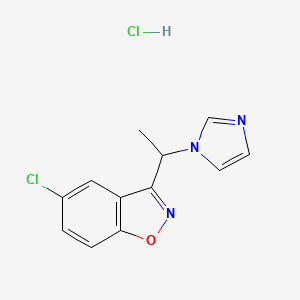

2D Structure

3D Structure of Parent

Properties

CAS No. |

121929-46-2 |

|---|---|

Molecular Formula |

C12H11Cl2N3O |

Molecular Weight |

284.14 g/mol |

IUPAC Name |

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride |

InChI |

InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H |

InChI Key |

XGQRATAWGQQGRW-UHFFFAOYSA-N |

SMILES |

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |

Canonical SMILES |

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |

Synonyms |

5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole CGS 18416A CGS-18416A zoniclezole zoniclezole hydrochloride |

Origin of Product |

United States |

Mechanistic Pharmacology of Zoniclezole Hydrochloride

Elucidation of Molecular Targets for Zoniclezole (B56389) Hydrochloride

The foundational mechanism of Zoniclezole hydrochloride's action is its role as a glutamate (B1630785) receptor antagonist. smolecule.comncats.io Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, neuronal plasticity, and other key neurological functions. By antagonizing these receptors, Zoniclezole is thought to dampen the excessive neuronal excitation that characterizes seizure activity.

Receptor Binding Affinities and Selectivity of this compound

Detailed quantitative data on the binding affinities (Ki or IC50 values) of this compound for various glutamate receptor subtypes—including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors—are not extensively available in the public domain. Preclinical studies have identified it as a glutamate receptor antagonist, but specific selectivity profiles across these different receptor families have not been detailed in accessible literature. smolecule.comncats.io This lack of specific binding data prevents a comparative analysis of its potency and selectivity, which is crucial for a comprehensive understanding of its pharmacological profile.

Interactive Data Table: Receptor Binding Affinity of this compound (No publicly available data could be retrieved to populate this table.)

| Receptor Subtype | Binding Affinity (Ki/IC50) |

|---|---|

| NMDA | Data not available |

| AMPA | Data not available |

Enzyme Inhibition or Activation by this compound

There is currently no publicly available scientific literature or data from preclinical studies to suggest that this compound's primary mechanism of action involves the direct inhibition or activation of specific enzymes. Pharmacological profiling of novel chemical entities often includes broad screens of enzyme activity to identify potential off-target effects or novel mechanisms, but such data for this compound has not been published.

Interactive Data Table: Enzyme Modulation by this compound (No publicly available data could be retrieved to populate this table.)

| Enzyme | Effect (Inhibition/Activation) | Potency (IC50/EC50) |

|---|

Ion Channel Modulation by this compound

Beyond its interaction with ligand-gated ion channels like glutamate receptors, there is a scarcity of information regarding direct modulation of other voltage-gated or ligand-gated ion channels by this compound. Anticonvulsant drugs frequently target ion channels, such as sodium or calcium channels, to reduce neuronal excitability. However, specific studies detailing the effects of Zoniclezole on these channels are not present in the accessible scientific literature.

Interactive Data Table: Ion Channel Modulation by this compound (No publicly available data could be retrieved to populate this table.)

| Ion Channel | Effect | Potency (IC50/EC50) |

|---|

Intracellular Signaling Cascades Affected by this compound

The antagonism of glutamate receptors by this compound is expected to initiate a cascade of downstream intracellular signaling events. Glutamate receptor activation is intrinsically linked to the influx of ions like Ca2+ and Na+, which in turn trigger various signaling pathways crucial for synaptic plasticity, gene expression, and cell survival.

Gene Expression and Protein Regulation by this compound

Modulation of glutamate receptor activity can lead to changes in gene expression and protein synthesis that are critical for long-term neuronal adaptations. For example, the transcription factor CREB (cAMP response element-binding protein) is a key regulator of gene expression downstream of NMDA receptor activation. By blocking these receptors, this compound could potentially alter the expression of genes involved in synaptic strengthening and neuronal survival. Direct experimental studies to confirm these specific molecular consequences of this compound action have not been publicly reported.

Cellular and Subcellular Effects of this compound

This compound, also known by its investigational name CI-946 and as Ralitoline, exerts its pharmacological effects primarily through the modulation of ion channel activity at the cellular level. Research into its mechanism has identified specific interactions with voltage-sensitive sodium channels, which are crucial for neuronal excitability.

Impact of this compound on Cellular Physiology

The principal effect of this compound on cellular physiology is the blockade of sustained, high-frequency repetitive firing of sodium action potentials. umich.edu This action is considered a key mechanism for its anticonvulsant properties. In vitro studies on cultured mouse spinal cord neurons have demonstrated this effect. umich.edu The blockade is use-dependent, meaning the drug has a higher affinity for sodium channels that are in a state of rapid, repetitive activation, a characteristic feature of seizure activity.

The compound does not appear to significantly affect baseline neuronal activity or responses to iontophoretically applied neurotransmitters such as GABA and glutamate. umich.edu This suggests a targeted action on the mechanism of action potential propagation rather than a general depression of neuronal function. The primary mechanism is attributed to the inhibition of the fast sodium inward current, which is both frequency- and voltage-dependent.

Morphological and Functional Changes Induced by this compound In Vitro

Functional changes induced by this compound have been characterized in vitro through electrophysiological and radioligand binding assays. These studies provide quantitative measures of the drug's interaction with its molecular target.

Electrophysiological recordings from cultured mouse spinal cord neurons established that this compound effectively blocks sustained repetitive firing of sodium action potentials with a half-maximal inhibitory concentration (IC₅₀) of 2 µM. umich.edu

Further evidence for its interaction with voltage-gated sodium channels comes from binding studies. This compound inhibits the binding of the radiolabeled neurotoxin, [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-b), to site 2 of the sodium channel in rat brain synaptosomes. umich.edu This competitive displacement indicates a direct interaction with the channel protein. The apparent dissociation constant (Kd) for this inhibition was determined to be 25 µM. umich.edu No significant morphological changes to cultured neurons have been reported in the primary literature describing its mechanistic action.

Data Tables

Table 1: In Vitro Electrophysiological and Binding Affinity Data for this compound (CI-946)

| Parameter | Assay | Tissue/Cell Type | Value | Reference |

| IC₅₀ | Blockade of sustained repetitive firing | Cultured mouse spinal cord neurons | 2 µM | umich.edu |

| Kd | Inhibition of [³H]BTX-b binding | Rat brain synaptosomes | 25 µM | umich.edu |

Preclinical Efficacy Studies of Zoniclezole Hydrochloride

In Vitro Models of Therapeutic Relevance for Zoniclezole (B56389) Hydrochloride

While the complete in vitro profile of zoniclezole hydrochloride is not extensively detailed in publicly available literature, it has been identified as a glutamate (B1630785) receptor antagonist. ncats.io This classification suggests that its mechanism of action likely involves the modulation of excitatory neurotransmission in the central nervous system.

Cell-Based Assays Demonstrating this compound Activity

Tissue and Organotypic Culture Studies of this compound Effects

Detailed findings from tissue and organotypic culture studies investigating the effects of this compound have not been publicly reported. Such studies would be valuable in understanding the compound's impact on complex neural circuits and tissue-level responses.

In Vivo Animal Models for Therapeutic Potential of this compound

Preclinical in vivo studies have provided the primary evidence for the therapeutic potential of this compound, particularly as an anticonvulsant agent.

Disease-Specific Models Exhibiting this compound Efficacy

This compound has demonstrated potential efficacy in established animal models of epilepsy. It has been shown to be a potential antagonist of seizures induced by electroshock and, to some extent, by pentylenetetrazol in animal models. ncats.io The maximal electroshock (MES) seizure model is considered a valid representation of generalized tonic-clonic seizures. nih.govpreprints.org The pentylenetetrazol (PTZ) seizure model is used to simulate generalized myoclonic seizures. meliordiscovery.com

Dose-Response Characterization of this compound in Preclinical Models

In preclinical evaluations, this compound exhibited prolonged efficacy at relatively low doses. ncats.io However, specific dose-response curves and the median effective dose (ED50) values from these animal models are not detailed in the available literature. Establishing a clear dose-response relationship is a critical step in preclinical development to determine the optimal therapeutic window for a compound.

Comparative Efficacy of this compound with Reference Compounds in Animal Studies

Direct comparative efficacy studies of this compound with established reference anticonvulsant drugs, such as carbamazepine (B1668303) or phenytoin, in animal models are not described in the publicly accessible literature. Such studies are essential to benchmark the potency and effectiveness of a new therapeutic candidate against existing standards of care.

Pathophysiological Mechanisms Addressed by this compound in Preclinical Settings

This compound is recognized primarily for its anticonvulsant properties, with preclinical research pointing towards its interaction with key pathophysiological mechanisms underlying epilepsy and other neurological disorders. While detailed, publicly available preclinical data specifically for this compound is limited, its mechanisms can be inferred from its classification and the actions of structurally and functionally related compounds. The primary mechanisms addressed by this compound in preclinical settings are believed to involve the modulation of neuronal excitability through actions on ion channels and potentially through neuroprotective effects.

The fundamental cause of seizures is an intermittent and excessive hyperexcitability of the nervous system. nih.gov Anticonvulsant drugs generally work to restore the balance between neuronal excitation and inhibition. nih.gov The principal mechanisms through which these agents act include the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission. nih.gov

Preclinical studies suggest that this compound functions as a sodium channel blocker. smolecule.com By blocking sodium channels, the compound can reduce neuronal excitability, a critical factor in preventing seizures. smolecule.com This mechanism is a common and well-characterized pathway for many antiepileptic drugs (AEDs). These drugs typically stabilize the inactive state of voltage-gated sodium channels, which in turn prevents the repetitive firing of axons that underlies seizure activity. nih.gov

In addition to its effects on sodium channels, this compound is also thought to act on calcium channels. The blockade of T-type calcium channels is a known mechanism for reducing seizures, particularly in generalized absence epilepsy. nih.gov While direct evidence for this compound is not extensively detailed in available literature, its relation to zonisamide, which also targets T-type calcium channels, suggests a similar potential mechanism of action. nih.govmdpi.com

The potential for neuroprotective effects is another area of interest for compounds like this compound. Neuroinflammation is increasingly recognized as a key component in the pathophysiology of epilepsy and other neurodegenerative diseases. biorxiv.org While specific studies on this compound's role in neuroinflammation are not prominent, related compounds have been shown to reduce neuroinflammatory processes. nih.gov

Preclinical evaluation of anticonvulsant compounds often involves standardized animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests, to determine their efficacy. nih.gov These models are instrumental in the initial screening and discovery of new AEDs. nih.govcreative-biolabs.com

A summary of the likely pathophysiological mechanisms addressed by this compound based on available information is presented below:

| Pathophysiological Mechanism | Effect of this compound (Inferred) | Therapeutic Relevance |

| Neuronal Hyperexcitability | Reduction of repetitive neuronal firing. smolecule.com | Primary mechanism for seizure prevention and control. |

| Voltage-Gated Sodium Channels | Blocks the influx of sodium ions, stabilizing the inactive state of the channel. nih.govsmolecule.com | Limits the spread of seizures and reduces the development of maximal seizure activity. |

| Voltage-Gated T-Type Calcium Channels | Potential blockade of calcium influx through T-type channels. nih.gov | May contribute to efficacy in specific seizure types, such as absence seizures. |

| Neuroinflammation | Potential to modulate inflammatory processes in the central nervous system. nih.gov | May offer neuroprotective benefits beyond seizure control. |

It is important to note that while these mechanisms are the most likely targets of this compound based on its chemical class and the actions of related drugs, comprehensive preclinical data and specific research findings for this compound alone are not widely available in the public domain.

Structure Activity Relationship Sar and Analogue Development of Zoniclezole Hydrochloride

Identification of Key Pharmacophores in Zoniclezole (B56389) Hydrochloride

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. wikipedia.orgdovepress.com For Zoniclezole hydrochloride, the key pharmacophoric elements are believed to be centered around its distinct heterocyclic core and substituents.

The primary pharmacophoric features of this compound can be broken down as follows:

The 1,2-Benzisoxazole Ring: This fused heterocyclic system is a critical component, likely serving as a rigid scaffold that properly orients the other functional groups for optimal interaction with the receptor binding site. The electronic properties of this ring system, influenced by the nitrogen and oxygen heteroatoms, are crucial for its activity.

The Imidazole (B134444) Moiety: The imidazole ring is a key hydrogen bond acceptor and can also participate in various non-covalent interactions within the receptor pocket. Its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions.

The Ethyl Linker and Chiral Center: The ethyl group connecting the benzisoxazole and imidazole rings provides a specific spatial separation between these two key pharmacophores. The methyl group on this linker creates a chiral center, suggesting that the stereochemistry at this position could be a critical determinant of biological activity, with one enantiomer potentially exhibiting significantly higher potency than the other. nih.gov

Synthetic Strategies for this compound Analogues

The development of analogues is a cornerstone of medicinal chemistry, aimed at improving the pharmacological profile of a lead compound. ethernet.edu.et Synthetic strategies for this compound analogues would likely focus on the systematic modification of its core components.

A plausible synthetic route for Zoniclezole itself provides a foundation for creating analogues. research-solution.com This synthesis could be adapted to introduce a variety of substituents on both the benzisoxazole and imidazole rings. For instance, different halogen atoms or small alkyl groups could be substituted at various positions of the benzene (B151609) portion of the benzisoxazole ring to probe the effect of electronic and steric changes.

Furthermore, the imidazole ring offers another site for modification. Analogues with different azole rings (e.g., triazole, pyrazole) could be synthesized to evaluate the importance of the number and position of nitrogen atoms. The ethyl linker could also be elongated or shortened to alter the distance between the two heterocyclic systems.

Modulation of Biological Activity Through Structural Modifications of this compound

The systematic structural modification of this compound would be expected to produce a range of biological activities, providing valuable SAR data. nih.gov

Table 1: Hypothetical Modulation of Activity with Structural Changes

| Modification Site | Type of Modification | Expected Impact on Activity | Rationale |

| Benzisoxazole Ring (Position 5) | Replacement of Chlorine with Fluorine | Potentially altered potency | Fluorine is smaller and more electronegative, which could fine-tune electronic interactions. |

| Benzisoxazole Ring (Position 5) | Replacement of Chlorine with a Methyl group | Likely decreased activity | A methyl group is electron-donating and bulkier, which could disrupt optimal binding. |

| Imidazole Ring | Substitution on the carbon atoms | Could increase or decrease activity | Substituents could introduce new interactions or cause steric hindrance. |

| Ethyl Linker | Change in length (e.g., propyl) | Likely decreased activity | The specific distance between the heterocyclic rings is probably optimal for receptor binding. |

| Chiral Center | Isolation of individual enantiomers | One enantiomer expected to be more potent | Biological receptors are chiral and will interact differently with each enantiomer. |

These hypothetical modifications would help to build a comprehensive SAR profile, indicating which parts of the molecule are essential for activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.

Computational Approaches to SAR Studies of this compound

In modern drug discovery, computational methods are invaluable for expediting the design and analysis of new compounds. nih.gov For this compound, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling would be key computational tools.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgmdpi.comescholarship.org In the case of this compound, docking studies would involve placing the molecule into the binding site of its target glutamate (B1630785) receptor. This would allow for the visualization of potential binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts. bioinformation.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interactions and can help to refine the binding hypothesis generated from docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnanobioletters.comresearchgate.net To develop a QSAR model for Zoniclezole derivatives, a set of analogues with known biological activities would be required.

The process would involve calculating a variety of molecular descriptors for each analogue. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govrsc.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Preclinical Pharmacokinetics and Metabolism of Zoniclezole Hydrochloride

Absorption and Distribution of Zoniclezole (B56389) Hydrochloride in Animal Models

Comprehensive data on the absorption and distribution of zoniclezole hydrochloride in preclinical species have not been published.

Bioavailability and Tissue Distribution of this compound

Specific details regarding the oral bioavailability and the extent of tissue distribution of this compound in animal models such as rats or dogs are not publicly documented. Pharmacokinetic studies, which are essential for determining these parameters, typically involve administering the compound and measuring its concentration in plasma and various tissues over time. nih.goverbc-group.com The lack of available data prevents the creation of a detailed tissue distribution table for this compound.

Blood-Brain Barrier Penetration of this compound

Information concerning the ability of this compound to cross the blood-brain barrier (BBB) in preclinical models is not available in published literature. The penetration of the BBB is a critical factor for drugs targeting the central nervous system. researchgate.netpopline.org

Biotransformation Pathways of this compound in Preclinical Species

The metabolic fate of this compound in animals has not been detailed in accessible scientific literature.

Major Metabolites of this compound and Their Formation

There is no public information identifying the major metabolites of this compound formed in preclinical species. The process of identifying metabolites typically involves the use of radiolabeled compounds and analysis of biological samples (urine, feces, and plasma) to isolate and characterize the chemical structures of the metabolic products. mdpi.comfera.co.uk

Enzyme Systems Involved in this compound Metabolism

The specific enzyme systems, such as cytochrome P450 (CYP) isozymes or other metabolic enzymes, responsible for the biotransformation of this compound have not been publicly disclosed. nih.gov Elucidating the enzymes involved is crucial for predicting potential drug-drug interactions. longdom.org

Excretion Routes of this compound and its Metabolites

Detailed studies outlining the routes and rates of excretion of this compound and its metabolites from the body in preclinical animal models are not available in the public record. Such studies are fundamental to understanding the clearance mechanisms of a drug. beckman.comevotec.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation of this compound in Animal Studies

This compound has been identified in preclinical research as a compound with a notable anticonvulsant profile, positioning it as a potential therapeutic agent for epilepsy. ncats.io The primary mechanism of action attributed to zoniclezole is its function as a glutamate (B1630785) receptor antagonist. ncats.io This antagonism is believed to underlie its neuroprotective potential, shielding neurons from excitotoxic damage. smolecule.com

Investigations in animal models have successfully demonstrated the pharmacodynamic effects of zoniclezole. Specifically, it has shown efficacy as an antagonist of electroshock-induced seizures in animals. ncats.io Furthermore, to some extent, it has also shown activity against pentylenetetrazol-induced seizures. ncats.io A significant finding from these early studies was the observation of prolonged efficacy at what were described as relatively low doses, suggesting a durable pharmacodynamic effect. ncats.io

While these preclinical studies have established a clear pharmacodynamic response—the suppression of seizure activity—detailed and quantitative pharmacokinetic and pharmacodynamic (PK/PD) correlation data for this compound are not extensively available in the public scientific literature. A comprehensive PK/PD analysis would typically involve relating the concentration of the drug in the body over time (pharmacokinetics) to the intensity of its pharmacological effect (pharmacodynamics). This analysis is crucial for understanding the exposure-response relationship and for optimizing dosing regimens.

The establishment of a robust PK/PD correlation for zoniclezole would require further studies to quantify its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate these parameters with the observed anticonvulsant effects. For instance, determining the plasma concentration of zoniclezole at the time of seizure protection in animal models would provide a direct link between its pharmacokinetic profile and its pharmacodynamic activity.

The table below illustrates the conceptual framework for the type of data that would be generated in a specific PK/PD study for zoniclezole in an animal model of electroshock-induced seizures. Please note that the data presented here are illustrative and intended to represent the nature of findings from such a study, as specific quantitative values are not publicly available.

Conceptual PK/PD Correlation Data for Zoniclezole in an Animal Model

| Dose Group (mg/kg) | Mean Plasma Concentration (ng/mL) at Tmax | Percentage of Animals Protected from Seizures | Duration of Significant Protection (hours) |

|---|---|---|---|

| Vehicle Control | 0 | 0% | 0 |

| Low Dose | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Mid Dose | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Advanced Methodologies in Zoniclezole Hydrochloride Research

Omics Approaches in Zoniclezole (B56389) Hydrochloride Target Identification

"Omics" technologies offer a high-throughput, systems-level view of molecular changes induced by a pharmacological agent. By simultaneously measuring entire classes of molecules, these approaches can uncover novel drug targets and pathways affected by Zoniclezole hydrochloride, moving beyond single-target hypotheses.

Proteomics and metabolomics are powerful tools for identifying the molecular targets and downstream functional effects of a compound. Proteomics systematically studies the entire set of proteins (the proteome) in a cell or tissue, while metabolomics focuses on the complete set of small-molecule metabolites. rsc.org

In the context of this compound research, proteomics can be employed to identify proteins that directly bind to the compound or whose expression levels change significantly upon treatment. A common technique is affinity-purification mass spectrometry (AP-MS), where a modified version of this compound could be used as bait to "pull down" interacting proteins from a cell lysate. researchgate.net Subsequent identification of these proteins by mass spectrometry can reveal direct targets. Alternatively, "shotgun" proteomics can compare the proteomes of treated versus untreated cells to identify proteins that are up- or downregulated, providing clues about the pathways being modulated. researchgate.net Methodologies often involve protein extraction using agents like guanidine (B92328) hydrochloride, followed by enzymatic digestion and analysis via liquid chromatography-mass spectrometry (LC-MS). nih.govplos.org

Metabolomics provides a functional readout of the physiological state of a cell. encyclopedia.pub By analyzing the global metabolic profile following exposure to this compound, researchers can identify alterations in key biochemical pathways. sciopen.com Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can quantify hundreds of metabolites, including amino acids, lipids, and organic acids. rsc.orgfrontiersin.org For instance, a significant shift in neurotransmitter metabolites could point towards a neurological mechanism of action, while changes in lipid profiles might suggest effects on cellular membranes or energy metabolism.

Table 1: Hypothetical Proteomic and Metabolomic Changes Induced by this compound

| Omics Type | Molecule ID | Change Observed | Potential Implication |

|---|---|---|---|

| Proteomics | Protein Kinase C | Downregulation | Modulation of cell signaling pathways |

| Proteomics | Voltage-gated sodium channel subunit | Binding Affinity | Direct interaction and channel modulation |

| Proteomics | Heat Shock Protein 90 | Upregulation | Cellular stress response |

| Metabolomics | Gamma-Aminobutyric Acid (GABA) | Increased Level | Enhancement of inhibitory neurotransmission |

| Metabolomics | Glutamate (B1630785) | Decreased Level | Reduction of excitatory neurotransmission |

This table presents hypothetical data to illustrate the type of findings that could be generated from proteomic and metabolomic studies of this compound.

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or population of cells. This technique provides a snapshot of the genes that are actively being expressed at a given moment. By comparing the transcriptomes of cells treated with this compound to untreated controls, researchers can identify genes whose expression is either induced or repressed by the compound. frontiersin.org

This differential gene expression analysis can reveal the genetic and molecular pathways affected by this compound. nih.gov For example, if genes involved in apoptosis (programmed cell death) are upregulated, it might suggest a cytotoxic mechanism relevant for anticancer research. nih.gov Conversely, if genes associated with inflammation are downregulated, it could indicate an anti-inflammatory potential. Modern RNA-sequencing (RNA-seq) is the standard method, providing quantitative data on thousands of transcripts simultaneously. frontiersin.org Spatial transcriptomics is an even more advanced technique that preserves the spatial location of the RNA within the tissue, allowing researchers to see which cell types in a complex tissue are responding to the drug. nih.govembopress.org

Table 2: Illustrative Gene Expression Changes from a Transcriptomics Study

| Gene Symbol | Gene Name | Fold Change | Function |

|---|---|---|---|

| FOS | Fos Proto-Oncogene | +4.5 | Transcription factor, cellular response to stimuli |

| BDNF | Brain-Derived Neurotrophic Factor | +3.2 | Neuronal survival and growth |

| CACNA1A | Calcium Voltage-Gated Channel Subunit Alpha1 A | -2.8 | Ion transport, neuronal excitability |

| IL6 | Interleukin 6 | -3.5 | Pro-inflammatory cytokine |

This table shows representative data from a hypothetical transcriptomics experiment on neural cells treated with this compound.

Advanced Imaging Techniques for this compound Distribution and Action

Visualizing where a drug goes in the body and what it does at a cellular level is crucial for understanding its efficacy and potential side effects. Advanced imaging techniques provide this window, from whole-body distribution down to subcellular interactions.

Autoradiography is a technique that uses a radioactive version of a compound to visualize its distribution in tissue slices. In research involving this compound, a version could be synthesized with a radioisotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). After administration to an animal model, tissues of interest would be sectioned and placed against a film or digital detector sensitive to radioactivity. googleapis.com This method provides high-resolution images showing the precise anatomical structures, or even cell layers, where the drug accumulates.

Positron Emission Tomography (PET) is a non-invasive, three-dimensional imaging technique used in living subjects, including humans. wikipedia.orghopkinsmedicine.org For PET imaging, this compound would need to be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov Once the radiolabeled compound is administered, the PET scanner detects the gamma rays produced when positrons are emitted, allowing for the quantification and visualization of the drug's distribution and concentration in different organs over time. snmmi.org This technique is invaluable for determining whether the drug crosses the blood-brain barrier and engages with its target in the central nervous system, or to assess its accumulation in specific organs. netrf.org

To observe the effects of this compound at the cellular and subcellular level in a living organism, researchers can turn to in vivo microscopy. Techniques like multiphoton or confocal microscopy allow for high-resolution imaging deep within the tissues of a live animal model. nih.govmdpi.com

This approach enables the real-time visualization of dynamic cellular processes. nih.gov For example, by using fluorescent reporters for specific ions (e.g., calcium) or cellular events (e.g., caspase activation for apoptosis), scientists could directly watch how individual cells respond to the application of this compound. nih.govplos.org Researchers could observe changes in neuronal firing, cell morphology, cell migration, or the integrity of cellular structures like the nucleus or mitochondria. researchgate.net This provides direct evidence of the drug's mechanism of action at a cellular level, bridging the gap between molecular assays and whole-body responses. mdpi.com

In Silico Modeling and Simulation for this compound

In silico modeling uses computer simulations to predict the properties and behavior of a drug molecule, accelerating the research and development process. nanopharm.co.uknih.gov This model-informed drug development (MIDD) approach can de-risk and streamline preclinical studies. nih.govpremier-research.com

For this compound, molecular docking simulations could predict how the molecule binds to potential protein targets. By modeling the three-dimensional structures of both the compound and various receptors, channels, or enzymes, these simulations can calculate the binding affinity and identify the most likely molecular targets. This helps prioritize which proteins to investigate experimentally.

Physiologically-Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. nanopharm.co.uk By inputting known physicochemical properties of the compound and physiological parameters of the species being studied, these models predict how the drug concentration will change over time in different organs. Furthermore, molecular dynamics simulations can model the interaction of this compound with other molecules, such as polymers in a drug formulation, to predict its stability and release characteristics. drug-dev.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Guanidine hydrochloride |

| Tritium |

| Carbon-14 |

| Carbon-11 |

| Fluorine-18 |

| Gamma-Aminobutyric Acid (GABA) |

| Glutamate |

Systems Pharmacology Approaches for this compound

There is a notable absence of published research applying systems pharmacology approaches specifically to this compound. Systems pharmacology, which aims to understand the effects of a drug across multiple biological scales, from molecular and cellular to tissue and organism levels, requires extensive experimental data to build and validate computational models. Without dedicated studies on the compound's interaction with a wide range of biological targets and pathways, the development of a systems pharmacology model is not feasible.

Synthetic Chemistry and Process Research for Zoniclezole Hydrochloride

Original Synthesis Route of Zoniclezole (B56389) Hydrochloride

Detailed information regarding the original, specific industrial synthesis route for Zoniclezole hydrochloride (CGS-18416A) is not extensively documented in publicly available scientific literature. However, based on the structure of Zoniclezole, 3-(1-(1H-imidazol-1-yl)ethyl)-5-chlorobenzo[d]isoxazole, a logical retrosynthetic analysis suggests a convergent synthesis strategy. This would likely involve the preparation of two key intermediates: a substituted benzo[d]isoxazole core and an imidazole-containing side chain, which are then coupled.

A plausible, though not definitively documented, synthetic approach could involve the following general steps:

Formation of the 5-chlorobenzo[d]isoxazole (B1625902) core: This could be achieved through various established methods for isoxazole (B147169) synthesis. One common method involves the condensation of a β-diketone with hydroxylamine (B1172632) hydrochloride. researchgate.net In the context of Zoniclezole, this would likely start from a derivative of 2-hydroxy-5-chloroacetophenone.

Preparation of the 1-(1H-imidazol-1-yl)ethan-1-amine side chain: This chiral amine is a crucial component. Its synthesis could be approached through several routes, including the alkylation of imidazole (B134444) with a suitable 1-haloethylamine derivative.

Coupling and Final Product Formation: The final step would involve the coupling of the benzo[d]isoxazole core with the imidazole-containing side chain. The specific nature of this coupling would depend on the functional groups present on the two intermediates. The resulting free base of Zoniclezole would then be treated with hydrochloric acid to form the hydrochloride salt.

It is important to note that this represents a generalized synthetic scheme, and the actual process employed may have involved different reagents and reaction conditions to optimize yield and purity.

Development of Alternative and Optimized Synthetic Methodologies for this compound

While specific optimized syntheses for this compound are not readily found in the literature, general advancements in the synthesis of isoxazole and imidazole derivatives offer potential avenues for alternative and improved routes.

Modern synthetic methods that could be applied to optimize the synthesis of this compound include:

One-Pot, Multi-Component Reactions (MCRs): The use of MCRs for the synthesis of isoxazole derivatives has been reported to be efficient and economical. researchgate.net A three-component reaction involving a substituted aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, potentially catalyzed by an organocatalyst like camphor (B46023) sulfonic acid, could be adapted to form the isoxazole core of Zoniclezole in a more streamlined fashion. researchgate.net

Environmentally Benign Synthesis: Research into "green" chemistry has led to the development of synthetic methods that utilize less hazardous solvents and reagents. For instance, the synthesis of 3,5-disubstituted isoxazoles has been achieved in aqueous media without a catalyst, which could be a more environmentally friendly approach to one of the key fragments of Zoniclezole. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and control over reaction parameters for key steps in the synthesis, potentially leading to higher yields and purity.

These modern synthetic strategies, while not explicitly reported for Zoniclezole, represent the direction in which process chemistry for such compounds is heading to achieve more efficient, cost-effective, and sustainable manufacturing processes.

Stereoselective Synthesis of this compound and its Analogues

Zoniclezole possesses a single stereocenter at the carbon atom connecting the imidazole and isoxazole rings, meaning it exists as a pair of enantiomers. nih.gov The compound is typically described as a racemic mixture. nih.gov The development of stereoselective syntheses to obtain individual enantiomers is a critical aspect of pharmaceutical research, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

While a specific stereoselective synthesis for Zoniclezole has not been detailed in the available literature, several general strategies for the asymmetric synthesis of chiral amines and related structures could be employed:

Chiral Pool Synthesis: This approach would utilize a readily available chiral starting material that already contains the desired stereocenter.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming reaction is a powerful tool. For the synthesis of the chiral amine side chain of Zoniclezole, an asymmetric reduction of a corresponding imine or an asymmetric alkylation of imidazole could be envisioned.

Resolution of Racemates: This classical method involves separating the enantiomers of a racemic mixture, such as racemic Zoniclezole or a key chiral intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers.

The development of a stereoselective synthesis would be a significant advancement in the chemistry of Zoniclezole, allowing for the investigation of the pharmacological properties of each enantiomer in isolation.

Impurity Profiling and Control Strategies in this compound Synthesis (from a research purity perspective)

From a research purity perspective, understanding and controlling impurities in the synthesis of this compound is crucial for ensuring the reliability and reproducibility of preclinical studies. The potential impurities can originate from starting materials, intermediates, by-products of the main reaction, or degradation products.

Potential Impurities and Their Sources:

| Impurity Type | Potential Source | Example |

| Starting Material-Related | Incomplete reaction or carry-over of starting materials. | Unreacted 5-chlorobenzo[d]isoxazole precursor or 1-(1H-imidazol-1-yl)ethan-1-amine. |

| Intermediate-Related | Incomplete conversion of an intermediate to the final product. | A partially reacted intermediate from the coupling step. |

| By-product-Related | Side reactions occurring during the synthesis. | Isomeric forms of Zoniclezole, or products from undesired reactions of functional groups. |

| Degradation Products | Decomposition of the final product under certain conditions (e.g., heat, light, pH). | Hydrolysis of the isoxazole ring or other degradants. |

Control Strategies:

To ensure high purity from a research perspective, several strategies would be employed:

Purity of Starting Materials: Utilizing highly pure starting materials is the first line of defense against impurities.

Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of by-products.

Purification Techniques: Robust purification methods, such as column chromatography, recrystallization, and preparative HPLC, are essential for removing impurities from the final product.

Analytical Characterization: A suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, would be used to identify and quantify any impurities present. For instance, LC-MS is a powerful tool for detecting and identifying impurities, even at low levels. nih.gov

For a compound like Zoniclezole, controlling impurities related to isomeric forms and unreacted key intermediates would be of particular importance to ensure the integrity of research data.

Future Directions and Challenges in Zoniclezole Hydrochloride Research

Unexplored Therapeutic Applications for Zoniclezole (B56389) Hydrochloride

While initial research may have focused on a primary indication for Zoniclezole hydrochloride, a wealth of untapped therapeutic potential may lie in other disease areas. The unique mechanism of action and pharmacological profile of this compound could lend itself to applications beyond its initial scope. For instance, if its primary target is a receptor or enzyme implicated in multiple physiological pathways, its therapeutic utility could extend to a range of seemingly unrelated disorders.

Further investigation into the broader biological effects of this compound is warranted. High-throughput screening and phenotypic assays could unveil unexpected activities against various cell lines or disease models. A systematic exploration of its effects on different organ systems and pathological processes could open up new avenues for clinical development.

Opportunities for Combination Therapies Involving this compound

The era of monotherapy is progressively giving way to combination treatments that can offer synergistic efficacy, overcome drug resistance, and reduce toxicities. nih.govmdpi.comnih.gov The integration of this compound into combination regimens presents a promising strategy to enhance therapeutic outcomes. nih.govnih.govlcfamerica.org

Identifying rational combination partners for this compound is a key research objective. This involves a deep understanding of its mechanism of action and the pathophysiology of the target disease. For example, combining this compound with a drug that targets a complementary pathway could lead to a more profound and durable response. nih.gov Preclinical studies using in vitro and in vivo models are essential to evaluate the synergistic or additive effects of potential combinations and to elucidate the underlying molecular mechanisms. nih.gov

Methodological Advancements Needed for this compound Studies

To fully elucidate the therapeutic potential and safety profile of this compound, the adoption and development of advanced research methodologies are crucial. The limitations of traditional preclinical models often contribute to the high failure rate of drugs in clinical trials. mdbneuro.comnih.gov

There is a pressing need for more predictive and translational models for studying this compound. This could involve the use of patient-derived xenografts, organ-on-a-chip technologies, and sophisticated in silico modeling to better mimic human physiology and disease. nih.gov Furthermore, the development of specific biomarkers is essential for patient selection, monitoring treatment response, and predicting potential adverse effects. Advanced imaging techniques and 'omics' technologies (genomics, proteomics, metabolomics) can provide a more comprehensive understanding of the drug's effects at a molecular level.

Translating Preclinical Findings of this compound to Advanced Research Stages

The transition from preclinical research to clinical development is a well-known bottleneck in drug development, often referred to as the "valley of death." nih.govresearchgate.netyoutube.com A significant challenge lies in the often-poor correlation between efficacy observed in animal models and outcomes in human clinical trials. mdbneuro.comnih.gov

To bridge this translational gap for this compound, a robust preclinical data package is paramount. This includes comprehensive pharmacokinetic and pharmacodynamic studies in multiple relevant animal species to establish a clear relationship between exposure and response. researchgate.net A thorough understanding of the drug's metabolism and potential for drug-drug interactions is also critical. researchgate.net

Moreover, a clear and well-defined clinical development plan is necessary. This involves carefully designed Phase I studies to establish safety and tolerability, followed by well-controlled Phase II and III trials to demonstrate efficacy in the target patient population. youtube.com Continuous and transparent communication between preclinical and clinical research teams is essential for making informed decisions throughout the development process. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Zoniclezole hydrochloride that influence its pharmacokinetic profile in preclinical models?

- Methodological Answer : The molecular formula (C₁₂H₁₀ClN₃O·ClH), solubility in aqueous buffers, and stability under varying pH/temperature conditions are critical. For pharmacokinetic studies, parameters like logP (partition coefficient) and plasma protein binding should be quantified using HPLC or LC-MS. Stability assays (e.g., accelerated degradation studies) under controlled conditions (e.g., 40°C/75% RH) can predict shelf-life and metabolic pathways .

Q. How can researchers synthesize and characterize this compound with high purity for in vitro assays?

- Methodological Answer : Synthesis involves nucleophilic substitution and salt formation steps. Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and validated using NMR (¹H/¹³C), HPLC (≥95% purity threshold), and elemental analysis. For reproducibility, document solvent ratios, reaction temperatures, and drying protocols. Include spectral data in supplementary materials to avoid cluttering the main text .

Q. What stability-indicating assays are recommended for this compound under different storage conditions?

- Methodological Answer : Conduct forced degradation studies using UV light, oxidative (H₂O₂), and hydrolytic (acid/alkaline) conditions. Monitor degradation products via UPLC-PDA and correlate with bioactivity loss. Storage recommendations (e.g., desiccated, -20°C) should be based on Arrhenius equation-driven accelerated stability testing .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy while minimizing off-target effects?

- Methodological Answer : Use a factorial design with staggered dosing (e.g., 0.1–100 mg/kg) in rodent models. Include positive/negative controls and measure biomarkers (e.g., enzyme inhibition via ELISA). Mitigate off-target effects by cross-referencing with kinase profiling assays (e.g., Eurofins Panlabs® screens) and computational docking simulations .

Q. What strategies resolve contradictions in this compound’s reported efficacy across in vivo studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., animal strain differences, administration routes). Validate conflicting data via blinded, independent replication studies. Use Bayesian statistics to weigh evidence quality, prioritizing studies with rigorous randomization and power calculations .

Q. How can analytical methods for this compound quantification in biological matrices be validated to meet ICH guidelines?

- Methodological Answer : Validate LC-MS/MS methods by assessing linearity (R² > 0.99), precision (CV ≤15%), accuracy (80–120% recovery), and matrix effects (hemolyzed vs. normal plasma). Include stability tests for freeze-thaw cycles and long-term storage. Document validation parameters in supplementary tables .

Q. What in silico approaches predict this compound’s molecular interactions with off-target receptors?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) and docking tools (AutoDock Vina) to model binding affinities. Cross-validate predictions with SPR (surface plasmon resonance) assays. Prioritize receptors with <50 nM Kd values for functional validation .

Q. How do researchers address batch-to-batch variability in this compound’s bioactivity during large-scale synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time and pH. Use statistical tools (e.g., PCA) to correlate CPPs with bioactivity (IC₅₀). Establish release criteria (e.g., impurity thresholds ≤0.5%) .

Q. What ethical and methodological considerations apply when transitioning this compound to Phase I clinical trials?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with toxicity data (e.g., NOAEL from GLP studies). Use adaptive trial designs for dose escalation. Include pharmacokinetic sampling at multiple timepoints and predefine stopping rules for adverse events .

Guidelines for Referencing and Reproducibility

- Data Presentation : Limit main-text tables to 3–5 key compounds; archive extensive datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .

- Conflict Resolution : Disclose funding sources and perform sensitivity analyses to address potential bias .

- Collaboration : Use platforms like GitHub or Figshare for open sharing of raw data and analytical scripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.